Product packaging for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole(Cat. No.:)

5-(1-Ethylpyrrolidin-2-yl)-1H-indole

Cat. No.: B11890370
M. Wt: 214.31 g/mol
InChI Key: LKOXCBQHBNTILY-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) as a Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov This designation, introduced by Evans and co-workers, refers to molecular frameworks that are capable of binding to multiple, diverse biological receptors, making them exceptionally valuable starting points for drug design. nih.gov The indole nucleus is a key structural component in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. researchgate.netnih.gov

The versatility of the indole scaffold allows it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. This adaptability has led to the development of a wide range of FDA-approved drugs containing the indole core, targeting a broad spectrum of diseases. frontiersin.org These include anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. frontiersin.orgnih.gov The ability of indole derivatives to mimic protein structures and bind to enzymes in a reversible manner further enhances their therapeutic potential. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
OndansetronAntiemetic
FrovatriptanAntimigraine
TadalafilErectile Dysfunction

This table presents a selection of well-known drugs to illustrate the therapeutic diversity of indole-based compounds.

Significance of Pyrrolidine (B122466) Ring Systems in Pharmacologically Active Compounds

The pyrrolidine ring, a five-membered, saturated nitrogen-containing heterocycle, is another crucial scaffold in drug discovery. researchgate.net Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional structure that is highly advantageous for exploring pharmacophore space and achieving specific stereochemical arrangements. researchgate.net This non-planar, puckered conformation allows for precise spatial orientation of substituents, which can be critical for selective binding to biological targets. researchgate.net

Pyrrolidine rings are found in numerous natural alkaloids and are integral to the structure of many synthetic pharmaceuticals. The presence of the nitrogen atom provides a basic center and a site for further functionalization. Derivatives of pyrrolidine have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects. frontiersin.org The stereochemistry of the pyrrolidine ring is of particular importance, as different enantiomers of a drug candidate can exhibit vastly different biological activities and toxicological profiles. researchgate.net

Structural Context and Nomenclature of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole

The chemical structure of this compound is defined by its name. It consists of a central 1H-indole ring system. Attached to the 5-position of this indole ring is a pyrrolidine ring, which is itself substituted. The pyrrolidine ring is connected to the indole at its 2-position. Furthermore, the nitrogen atom of the pyrrolidine ring (position 1) bears an ethyl group. The "1H" in the name specifies the position of the hydrogen atom on the nitrogen of the indole ring, which is the most common and stable tautomeric form.

While specific experimental data for this compound is not widely available in the surveyed literature, its basic chemical properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₄H₁₈N₂
Molecular Weight214.31 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: The properties listed in this table are computationally predicted and have not been experimentally verified.

Research Trajectory and Academic Importance of Indole-Pyrrolidine Conjugates

The conjugation of indole and pyrrolidine rings represents a promising strategy in medicinal chemistry to create novel chemical entities with enhanced biological activity. frontiersin.org Research into such hybrids is driven by the potential for synergistic effects, where the combined scaffold interacts with biological targets in a manner that is distinct from the individual components. The academic importance of these conjugates lies in their potential to address significant health challenges, including infectious diseases and cancer. frontiersin.org

For instance, studies have shown that certain indole-pyrrolidine derivatives exhibit significant antibacterial activity, with some compounds showing efficacy against resistant strains like Mycobacterium tuberculosis. frontiersin.org Other research has explored their potential as antifungal agents. The modular nature of the synthesis of these conjugates allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. Novel synthetic methods, such as the conjugate addition of pyrrolidine to nitrophenylacetylenes followed by reductive cyclization, have been developed to facilitate the construction of these complex scaffolds. frontiersin.org The ongoing research in this area underscores the academic and therapeutic potential of indole-pyrrolidine conjugates as a source of new drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B11890370 5-(1-Ethylpyrrolidin-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-16-9-3-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3

InChI Key

LKOXCBQHBNTILY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 1 Ethylpyrrolidin 2 Yl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the indole (B1671886) ring, the pyrrolidine (B122466) ring, and the N-ethyl group. The aromatic protons on the indole core would appear in the downfield region (typically δ 6.5-7.6). The protons on the pyrrolidine ring and the ethyl group would be found in the upfield region. The coupling patterns between adjacent protons would be crucial in confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and chemical environment of all carbon atoms. The aromatic carbons of the indole ring would resonate at lower field (δ 100-140), while the aliphatic carbons of the pyrrolidine and ethyl groups would appear at higher field.

A detailed analysis of a related compound, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, reveals characteristic shifts that can be used for comparative purposes. iajps.com For instance, the indole and pyrrolidine ring protons and carbons show specific chemical shifts that aid in its structural determination. iajps.com

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Indole NH 8.0 - 8.2 br s
Indole H-4, H-6, H-7 6.8 - 7.5 m
Indole H-2, H-3 6.4 - 6.7 m
Pyrrolidine H-2 3.0 - 3.3 t
Pyrrolidine CH₂ 1.5 - 2.5 m
Ethyl CH₂ 2.4 - 2.7 q

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Indole C-7a 135 - 138
Indole C-3a 128 - 131
Indole C-5 125 - 128
Indole C-4, C-6, C-7 110 - 122
Indole C-2, C-3 100 - 105
Pyrrolidine C-2 60 - 65
Pyrrolidine C-5 50 - 55
Ethyl CH₂ 45 - 50
Pyrrolidine CH₂ 20 - 35

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₁₈N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that corresponds to its exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation would involve the cleavage of the bond between the indole and pyrrolidine rings, as well as fragmentation of the ethyl group and the pyrrolidine ring itself. This has been demonstrated in the analysis of related indole derivatives where fragmentation patterns are key to confirming the structure. researchgate.net

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 214.1470 Molecular Ion
[M-CH₃]⁺ 199.1235 Loss of a methyl group
[M-C₂H₅]⁺ 185.1079 Loss of an ethyl group
[C₈H₇N]⁺ 117.0578 Indole fragment

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the ethyl and pyrrolidine groups. The NIST WebBook provides reference spectra for indole and 1-ethyl-2-pyrrolidinone which show these characteristic peaks. nist.govnist.gov

Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Bend 1450 - 1600 Medium-Strong

Crystallographic Analysis (X-ray Diffraction) for Solid-State Conformation (where available for related compounds)

X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid state. While crystallographic data for this compound itself is not currently available, analysis of related indole derivatives provides insight into the likely solid-state conformation. nih.gov For instance, the crystal structure of ethyl 1H-indole-2-carboxylate reveals a planar indole ring system. nih.gov It is expected that the indole ring in this compound would also be largely planar, with the ethylpyrrolidine group adopting a specific conformation relative to the indole ring to minimize steric hindrance. The determination of bond lengths, bond angles, and torsion angles would be crucial for a complete structural description.

Table of Compound Names

Compound Name
This compound
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole
Ethyl 1H-indole-2-carboxylate
Indole
1-Ethyl-2-pyrrolidinone

Computational Chemistry and Molecular Modeling of 5 1 Ethylpyrrolidin 2 Yl 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties and reactivity of a molecule. researchgate.net For indole (B1671886) derivatives, DFT studies at levels like B3LYP/6-311++G(d,p) are commonly used to determine optimized molecular geometry, vibrational frequencies, and electronic parameters. ijrar.org These calculations reveal how substituents on the indole ring influence its structure and reactivity. researchgate.netijrar.org

The electronic character of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole is largely dictated by the interplay between the electron-rich indole nucleus and the appended ethylpyrrolidine group. DFT calculations can elucidate the distribution of electron density and identify the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org In many indole derivatives, the HOMO is localized on the electron-donating indole ring system, while the LUMO's position can vary, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. chemrxiv.org

Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of reactivity. These parameters, including electronegativity, chemical potential, and electrophilicity, help in predicting how the molecule will interact in a biological environment. researchgate.net For instance, the functionalization of a core structure can significantly alter these electronic properties, which in turn affects the molecule's interaction with receptor sites. researchgate.net

ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy 3D arrangement of atoms, including bond lengths and angles.Provides the most stable conformation for use in further simulations like docking. ijrar.org
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap suggests higher reactivity. This value indicates the molecule's electronic excitability and stability. chemrxiv.org
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net
Global Reactivity Descriptors Calculated values like electronegativity, hardness, and electrophilicity index.Quantifies the molecule's overall reactivity and potential to accept or donate electrons in a chemical reaction. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the molecular basis of a ligand's activity. For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. Studies on similar indole derivatives have successfully used docking to predict inhibition of enzymes like cyclooxygenase-2 (COX-2) and various kinases. nih.govmdpi.com

A primary output of molecular docking is the prediction of the binding mode or pose of the ligand within the receptor's active site. This reveals the spatial arrangement of the ligand and how its functional groups are oriented relative to the protein's residues. The binding affinity is estimated by a scoring function, often expressed in kcal/mol, where a more negative value typically indicates a stronger predicted interaction. mdpi.com For example, docking studies on pyrrolidin-2-one derivatives against acetylcholinesterase (AChE) have reported docking scores, such as -18.59 kcal/mol for a potent inhibitor, which compared favorably to the standard drug donepezil. researchgate.net For this compound, docking would aim to identify the most stable binding pose and provide a quantitative estimate of its affinity for a given target.

Understanding the specific non-covalent interactions between the ligand and the protein is crucial for explaining the binding mechanism. Docking analyses detail these interactions, which commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.gov For this compound, key interactions would likely involve:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom in the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group on the pyrrolidine and the aromatic indole ring can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket. mdpi.com

Pi-Stacking: The indole ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target's active site.

Identifying these key interactions provides a rationale for the observed or predicted binding affinity and guides further structural optimization to enhance potency. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. espublisher.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net When applied to a ligand-receptor complex obtained from docking, MD can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and provide a more refined estimation of binding free energy. nih.gov

For the this compound-receptor complex, an MD simulation would track the atomic coordinates over a period of nanoseconds. Analysis of the simulation trajectory can reveal whether the key interactions identified in docking are maintained over time, ensuring the stability of the complex. researchgate.net Parameters such as Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the protein backbone and the ligand's position. nih.gov These simulations are crucial for validating docking results and confirming that the predicted binding mode is not a transient state but a stable and energetically favorable conformation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are modeling techniques that correlate the structural or property descriptors of a set of compounds with their biological activity or a specific property, respectively. mdpi.com These models are built from a series of related compounds with known activities and are used to predict the activity of new, untested molecules. researchgate.net

For a class of compounds including this compound, a QSAR model could be developed if experimental activity data for several analogues are available. The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. nih.govresearchgate.net Such models are valuable for prioritizing which new derivatives to synthesize and for understanding which structural features are most important for the desired biological effect. mdpi.com

In Silico Pharmacokinetic Profiling (e.g., ADME prediction)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico tools and webservers like SwissADME and pkCSM can predict these properties based on the molecule's structure, offering an early assessment of its drug-likeness. mdpi.com

For this compound, these tools can predict a range of critical parameters. Predictions often include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predicted properties include aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential inhibition or substrate activity for cytochrome P450 (CYP) enzymes, which are key for drug metabolism. windows.netnih.govmdpi.com

ADME ParameterPredicted PropertySignificance
Drug-Likeness Obeys Lipinski's Rule of FiveIndicates the compound has physicochemical properties consistent with many orally active drugs. mdpi.com
Intestinal Absorption High Caco-2 permeability predictionSuggests the compound is likely to be well-absorbed from the gastrointestinal tract. mdpi.com
Blood-Brain Barrier (BBB) Penetration Predicted to cross the BBBIndicates potential for activity in the central nervous system.
CYP450 Inhibition Prediction of inhibitory potential against key CYP enzymes (e.g., CYP3A4). windows.netForewarns of potential drug-drug interactions.
hERG Inhibition Prediction of non-inhibition of the hERG channelSuggests a lower risk of cardiotoxicity. mdpi.com
Toxicity Prediction AMES toxicity and hepatotoxicity predictionsProvides an early warning for potential mutagenicity or liver damage. mdpi.comwindows.net

Pharmacological and Biological Activities of 5 1 Ethylpyrrolidin 2 Yl 1h Indole and Structural Analogues

In Vitro Receptor Binding and Functional Assays

The interaction of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole and its analogues with G protein-coupled receptors (GPCRs) has been explored to understand their potential therapeutic applications. The following sections detail the binding and functional characteristics at dopamine (B1211576) and serotonin (B10506) receptors, as well as other GPCRs.

Dopamine Receptor (D2/D3R) Binding and Allosteric Modulation Studies

While direct binding data for this compound on dopamine D2 and D3 receptors are not extensively available in the public domain, studies on structurally similar compounds provide insights into its potential activity. Research on a series of 2-aminomethylpyrrolidinyl derived 4,5-dihydrobenzo[g]indolcarboxamides, which share the N-ethylpyrrolidinyl moiety, has demonstrated significant affinity for D2-like receptors. nih.gov For instance, the compound N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide serves as a representative of this class with notable D2-like receptor affinity. nih.gov

Further investigations into structural analogues have identified compounds with potent affinity for D2-like receptors. One such analogue, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo researchgate.netnih.govcyclohepta[b]pyrrole-3-carboxamide, was found to possess high affinity. nih.gov The structural relationship between these compounds and this compound suggests a potential for the latter to interact with dopamine D2 and D3 receptors. The development of bitopic ligands based on the eticlopride (B1201500) scaffold, incorporating a pyrrolidine (B122466) ring, has also highlighted the importance of this heterocycle in achieving high affinity for D2 and D3 receptors. nih.gov

Table 1: Dopamine D2-like Receptor Binding Affinities of Structural Analogues

Compound D2-like Receptor Affinity (Ki, nM)
2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo researchgate.netnih.govcyclohepta[b]pyrrole-3-carboxamide Potent
N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide Good
Other Analogues (2c, 2h, 2j) Moderate

Data sourced from Pinna et al. (2002) nih.gov

Serotonin Receptor (5-HT1B/1D, 5-HT6R) Affinity and Selectivity Evaluations

The serotonergic system is another key area of investigation for compounds containing the pyrrolidinyl-indole scaffold. Studies on 3-[2-(pyrrolidin-1-yl)ethyl]indoles have revealed compounds with nanomolar affinity for the human 5-HT1D receptor and significant selectivity over the 5-HT1B receptor. nih.gov For example, certain derivatives with substitutions on the pyrrolidine ring have demonstrated over 100-fold selectivity for the h5-HT1D subtype. nih.gov These findings underscore the potential for pyrrolidinyl-indole derivatives to act as selective serotonergic agents. The triptans, a class of drugs used for migraines, are known for their high affinity for 5-HT1B/1D receptors, and their mechanism often involves indole (B1671886) or related heterocyclic structures. nih.gov

Research into multi-target ligands has also shed light on the serotonergic activity of related compounds. A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were found to be potent ligands of serotonin 5-HT1A and 5-HT2A receptors, with affinities in the nanomolar range. nih.govmdpi.com While not the primary focus, this indicates that the 5-substituted indole core is conducive to serotonin receptor binding.

Regarding the 5-HT6 receptor, a target of interest for cognitive disorders, research on 1,3,5-triazine (B166579) derivatives has identified potent antagonists. mdpi.com Although structurally distinct from this compound, this highlights the ongoing search for novel scaffolds targeting this receptor.

Table 2: Serotonin Receptor Binding Affinities of Structural Analogues

Compound Class Receptor Target Affinity/Selectivity
3-[2-(pyrrolidin-1-yl)ethyl]indoles h5-HT1D Nanomolar affinity, >100-fold selectivity over h5-HT1B
5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles 5-HT1A, 5-HT2A Nanomolar affinity

Data sourced from McComas et al. (1998) nih.gov and Staroń et al. (2019) nih.govmdpi.com

Binding to Other G Protein-Coupled Receptors (GPCRs)

The broader GPCR binding profile of this compound is not well-documented. However, the exploration of structurally related indole derivatives as multi-target ligands suggests potential interactions with a range of aminergic GPCRs. The aforementioned 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were identified as ligands for dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov This multi-receptor profile is often sought in the development of treatments for complex neuropsychiatric disorders like schizophrenia. nih.gov The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov

Enzyme Inhibition Studies

In addition to receptor-mediated activities, the potential for this compound and its analogues to inhibit key enzymes has been a focus of research, particularly in the context of cancer and inflammation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitory Activity

A growing body of evidence suggests that indole derivatives are a promising class of VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy. nih.govmdpi.com Several FDA-approved VEGFR-2 inhibitors, such as sunitinib (B231) and toceranib, feature an indole or indolinone core. mdpi.com Research on new 1H-indole derivatives has led to the discovery of compounds with potent VEGFR-2 inhibitory activity. For example, a newly synthesized 1H-indole derivative demonstrated an IC50 value of 25 nM against VEGFR-2, which was more potent than the reference compound sorafenib (B1663141) (IC50 = 35 nM). mdpi.com

Furthermore, a series of indoline-2-one derivatives were designed and synthesized, with some exhibiting potent VEGFR-2 inhibition. researchgate.net One derivative, compound 17a, showed an IC50 of 0.078 µM, which was more potent than sunitinib (IC50 = 0.139 µM) in the same assay. researchgate.net These findings highlight the potential of the indole scaffold, a core component of this compound, in the design of novel VEGFR-2 inhibitors.

Table 3: VEGFR-2 Inhibitory Activity of Structural Analogues

Compound Class/Derivative VEGFR-2 Inhibition (IC50)
Novel 1H-indole derivative (Compound 7) 25 nM
Indolin-2-one derivative (Compound 17a) 0.078 µM
Indolin-2-one derivative (Compound 10g) 0.087 µM
Indolin-2-one derivative (Compound 5b) 0.160 µM
Indolin-2-one derivative (Compound 15a) 0.180 µM
Indolin-2-one derivative (Compound 10e) 0.358 µM

Data sourced from Abdel-Sattar et al. (2022) mdpi.com and Abdel-Sattar et al. (2022) researchgate.net

Cyclooxygenase-2 (COX-2) Inhibitory Potential

The potential for this compound and its analogues to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, has also been considered. While direct data on this specific compound is limited, research on other heterocyclic compounds provides a basis for potential activity. For instance, a series of indolizine (B1195054) derivatives, which are bioisosteres of the known COX inhibitor indomethacin, have been synthesized and evaluated for COX-2 inhibition. nih.gov One such derivative, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, exhibited an IC50 of 5.84 µM for COX-2. nih.gov

Additionally, studies on pyrimidine (B1678525) derivatives have identified compounds with selective COX-2 inhibitory activity, comparable to the reference drug meloxicam. nih.gov Although these structures differ significantly from this compound, they demonstrate that diverse heterocyclic systems can be tailored to inhibit COX-2. Further investigation is required to determine if the pyrrolidinyl-indole scaffold possesses clinically relevant COX-2 inhibitory potential.

Table 4: COX-2 Inhibitory Activity of Indolizine Analogues

Compound COX-2 Inhibition (IC50, µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) 5.84
Indomethacin (reference) 6.84

Data sourced from Mathew et al. (2021) nih.gov

Haspin Kinase Inhibition

The serine/threonine kinase Haspin plays a crucial role in aligning chromosomes during mitosis, making it a target for anticancer drug development. nih.gov While direct inhibition of Haspin by this compound has not been reported, studies on other small molecules highlight the therapeutic potential of targeting this kinase. For instance, the small molecule CX-6258 has been identified as a potent inhibitor of Haspin. nih.gov Inhibition of Haspin by CX-6258 leads to reduced proliferation in melanoma cell lines, including those resistant to RAF/MEK inhibitors. nih.gov This activity is associated with the formation of micronuclei and the activation of the cGAS-STING pathway, which promotes an anti-tumor immune response. nih.gov These findings underscore that Haspin inhibition can trigger both cell-intrinsic and cell-extrinsic anti-tumor activities, suggesting that novel inhibitors, potentially including indole-based structures, could be valuable therapeutic agents. nih.gov

Sterol 14α-demethylase Inhibition

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov This enzyme is a primary target for azole antifungal drugs, which work by binding to the heme iron in the enzyme's active site, thereby blocking sterol production and disrupting the fungal cell membrane. nih.govwikipedia.org While CYP51 is a well-established drug target in pathogenic fungi, there is currently no available data from the conducted research to suggest that this compound or its direct structural analogues act as inhibitors of this enzyme.

Cellular Mechanisms of Action (In Vitro)

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Structural analogues of this compound, particularly compounds featuring the indole nucleus, have demonstrated significant anti-proliferative and cytotoxic effects across a range of human tumor cell lines.

Various classes of indole derivatives have been synthesized and evaluated for their anticancer potential. Pyridino[2,3-f]indole-4,9-dione derivatives, for example, exhibited notable cytotoxicity against several human tumor cell lines, including those of the central nervous system (XF 498) and colon (HCT 15). nih.gov Another class, 5-chloro-indole-2-carboxylate derivatives, showed potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov Specifically, derivatives featuring a pyrrolidine moiety attached to the core structure were found to be active. nih.gov

Furthermore, indole-aryl amides have been identified as selectively toxic to malignant colon cells (HT29) while not affecting healthy intestinal cells. nih.gov The anti-proliferative activity of N-glycoside substituted indolo[2,3-a]pyrrolo[3,4-c]carbazoles has been demonstrated against colon adenocarcinoma, indicating the versatility of the indole scaffold in cancer therapy. rrpharmacology.ru A series of novel pyrrolo[2,3-d]pyrimidines, which share a pyrrole (B145914) ring fused to a nitrogen-containing heterocycle, also showed cytotoxic activity against colon (SW480), prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected indole structural analogues.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 ValueSource
Pyridino[2,3-f]indole-4,9-dione3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneXF 498 (CNS)0.006 µg/mL (ED50) nih.gov
Pyridino[2,3-f]indole-4,9-dione3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneHCT 15 (Colon)0.073 µg/mL (ED50) nih.gov
5-Chloro-indole-2-carboxylateEthyl 5-chloro-1-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A54932 nM (GI50) nih.gov
5-Chloro-indole-2-carboxylateEthyl 5-chloro-1-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A54938 nM (GI50) nih.gov
Indole-aryl amideN-(4-(N-(3,4-dichlorophenyl)sulfamoyl)phenyl)-2-(1H-indol-3-yl)acetamideHT29 (Colon)0.96 µM (IC50) nih.gov
Pyrrolo[2,3-d]pyrimidineCompound 9eA549 (Lung)4.55 µM (IC50) nih.gov
Pyrrolo[2,3-d]pyrimidineCompound 10aPC3 (Prostate)0.19 µM (IC50) nih.gov

Modulation of Gene Expression and Protein Synthesis (e.g., c-Myc downregulation)

The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in human cancers. nih.govmdpi.com Consequently, targeting c-Myc expression or protein stability is a key therapeutic strategy. Several structural analogues of indole have been shown to modulate c-Myc levels.

For instance, a class of compounds known as indole-substituted quinolines (ISQs) was found to decrease c-Myc protein levels in colon cancer cells. nih.gov This effect was significantly enhanced when combined with an inhibitor of polo-like kinase-1 (Plk1), leading to strong tumor remission in vivo. nih.gov Similarly, quindoline (B1213401) analogues, which contain an indolo[3,2-b]quinoline core, have been synthesized as stabilizers of the G-quadruplex structure in the c-Myc promoter, which can act as a silencer element to downregulate its transcription. nih.gov Studies on unsymmetrical bisacridines have also demonstrated strong inhibition of c-Myc expression and translation, which correlated with the induction of apoptosis and senescence in cancer cells. mdpi.com These findings highlight a recurring mechanism among certain indole-containing heterocyclic systems to suppress the oncogenic activity of c-Myc. nih.govmdpi.comnih.gov

Induction of Cell Cycle Arrest

Disruption of the cell cycle is a hallmark of cancer and a primary mechanism of action for many chemotherapeutic agents. nih.gov Indole-based structural analogues have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov This was mediated by the compound's ability to stabilize microtubules, preventing their dynamic function required for mitosis. nih.gov In another study, a novel indole-aryl amide derivative was shown to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells, which subsequently led to apoptosis. nih.gov Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the indole core, induce cell cycle arrest, with one potent compound arresting A549 lung cancer cells in the G0/G1 phase. nih.gov This arrest was linked to the induction of apoptosis through the mitochondrial pathway. nih.gov The ability of diverse indole-based scaffolds to halt the cell cycle at various checkpoints (G1 or G2/M) demonstrates a key anti-proliferative mechanism attributable to this class of compounds. nih.govnih.govnih.gov

Antimicrobial Activity (In Vitro)

The indole nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. researchgate.net Derivatives of indole have been widely investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. nih.gov

Indole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can overcome challenges like the multi-layered bacterial envelope, which is particularly complex in Gram-negative bacteria due to its outer membrane. mdpi.com

One study reported a synthetic indole derivative, SMJ-2, to be highly effective against a wide array of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and various Enterococcus and Streptococcus species, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–2 µg/mL. nih.gov The compound was found to be less effective against Gram-negative bacteria, a limitation attributed to the outer membrane hindering its entry. nih.gov However, the combination with a membrane permeabilizer significantly increased its efficacy. nih.gov

Other research has focused on synthesizing novel indole derivatives and evaluating their antibacterial potential. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed potent activity against eight different Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli. nih.gov Similarly, indolyl derivatives containing amino-guanidinium moieties were effective against ESKAPE pathogens and MRSA, with MICs in the range of 2–64 µg/mL. mdpi.com The presence and position of halogen atoms on the indole structure were found to be critical for the antibacterial efficacy of these derivatives. mdpi.com

Furthermore, studies on bis-indole agents have shown their activity against multidrug-resistant Gram-negative species like Acinetobacter baumannii. rsc.org Certain derivatives, such as 7-hydroxyindole (B18039) and 5-iodoindole, not only exhibit intrinsic antimicrobial activity but can also work synergistically with conventional antibiotics. rsc.org

Table 1: In Vitro Antibacterial Activity of Selected Indole Analogues

Compound/Analogue ClassBacterial Strain(s)Reported Efficacy (MIC)Reference
SMJ-2 (Synthetic Indole Derivative)MRSA, MDR-Enterococcus faecalis, Streptococcus species0.25–2 µg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Enterobacter cloacae0.004 mg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 12)Escherichia coli0.004 mg/mL nih.gov
Aminoguanidyl Indole Derivatives (e.g., 3I-3U)ESKAPE strains, MRSA2–16 µg/mL mdpi.com
7-HydroxyindoleAcinetobacter baumanniiActivity demonstrated, synergistic effects observed rsc.org

The therapeutic potential of indole derivatives extends to antifungal applications. Research has identified several indole-based compounds with potent activity against a range of opportunistic fungal pathogens. transpharmation.com

For example, a study on 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, demonstrated promising antifungal activities. researchgate.net This highlights that naturally occurring indole derivatives can be a source of new antifungal agents. researchgate.net Similarly, substituted indoloquinolines, developed from the alkaloid cryptolepine, have shown broad-spectrum antifungal activity comparable to standard drugs like Amphotericin B and Ketoconazole. transpharmation.com

Synthetic efforts have also yielded effective antifungal indole compounds. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were tested against various fungal species, showing good to excellent activity with MIC values ranging from 0.004–0.06 mg/mL. nih.gov One compound in this series was particularly potent against Trichoderma viride. nih.gov Another study focused on phenylpyrrole analogues based on the alkaloid lycogalic acid, which contains an indole structure. These compounds exhibited broad-spectrum fungicidal activities against several phytopathogenic fungi, with some derivatives showing over 90% inhibition against Rhizoctonia cerealis. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Indole Analogues

Compound/Analogue ClassFungal SpeciesReported Efficacy (MIC/Inhibition)Reference
Substituted IndoloquinolinesOpportunistic microorganismsComparable to Amphotericin B and Ketoconazole transpharmation.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15)Trichoderma virideMIC in the range of 0.004–0.06 mg/mL nih.gov
6-methoxy-1H-indole-2-carboxylic acid (MICA)Not specifiedPromising antifungal activities researchgate.net
Phenylpyrrole Analogues (Compound 8g, 8h)Rhizoctonia cerealis91-92% inhibition at 50 µg/mL nih.gov

The indole scaffold is a privileged structure in antiviral drug discovery, with several approved drugs and clinical candidates containing this moiety. nih.govresearchgate.net These compounds target a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus, by interfering with various stages of the viral life cycle. nih.govmdpi.com

Marketed indole-containing antiviral drugs include Arbidol (Umifenovir), which functions as a broad-spectrum entry and membrane fusion inhibitor effective against influenza A and B viruses, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. nih.gov

Research has led to the development of numerous indole derivatives with potent antiviral effects. For instance, indole-3-yl analogues have been identified as elite inhibitors of HIV-1, with some showing efficacy at nanomolar concentrations (EC50 = 4.0 nM). researchgate.net Other studies have explored 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, which have demonstrated good antiviral properties against HCV genotypes 1b and 2a. researchgate.net Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have also been designed as inhibitors of HCV RNA replication, with a nitro-substituted analogue showing high potency (EC50 = 1.61 μM) and a favorable selectivity index. frontiersin.org The mechanism of action for these compounds often involves targeting viral enzymes like reverse transcriptase, protease, or polymerase. nih.govmdpi.com

Preclinical Efficacy Studies in Animal Models (Pharmacodynamic Endpoints)

Beyond in vitro studies, various indole analogues have been evaluated in animal models to assess their therapeutic potential for conditions such as inflammation and cognitive disorders.

Indole derivatives have been investigated for their anti-inflammatory effects, often using the carrageenan-induced rat paw edema model, a standard method for screening anti-inflammatory drugs. nih.govmdpi.com Studies have synthesized novel indole-substituted compounds and demonstrated their ability to reduce inflammation in this model. nih.govmdpi.com For example, research on heterocyclic indole derivatives, including chalcones and their corresponding pyrazoline products, showed promising anti-inflammatory activity. mdpi.com One of the most active compounds, 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole, exhibited a higher percentage of edema inhibition than the standard drug phenylbutazone. mdpi.com

Other studies have synthesized indole-substituted aryl ethers and 3-methyl indole derivatives, which also showed significant anti-inflammatory effects in animal experiments. nih.gov In some cases, the synthesized indole derivatives demonstrated better biological potential (anti-inflammatory, analgesic, and antipyretic) compared to standard drugs like indomethacin. researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov

The potential of indole derivatives to treat neurodegenerative diseases associated with cognitive decline, such as Alzheimer's and Parkinson's disease, is an active area of research. nih.govmdpi.com The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate working and recognition memory in rodent models of these diseases. nih.govnih.gov The test is based on the innate tendency of rodents to explore a novel object more than a familiar one, providing a measure of cognitive function. mdpi.comtranspharmation.com

While direct studies on this compound are lacking, research on related compounds has shown promise. For example, the indole alkaloid derivative naltrindole (B39905) has been used to assess therapeutic effects in an AβPP/PS1 transgenic mouse model of Alzheimer's disease, with the NOR test successfully evaluating its impact on cognitive deficits. nih.gov Another study found that an indole derivative, Ro 31-8220, could reverse tau-induced memory impairment in an animal model of frontotemporal dementia. nih.gov

Furthermore, a series of indole derivatives designed as multifunctional agents for Alzheimer's disease showed potent inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE), along with significant neuroprotective effects in cell models. rsc.org An indole derivative named NC009-1 was shown to ameliorate motor deficits and non-motor depression in a mouse model of Parkinson's disease, indicating its potential to influence cognitive and behavioral symptoms. mdpi.com These studies suggest that indole-based compounds are a promising class for the development of therapies targeting cognitive impairment in neurodegenerative disorders.

Evaluation of Antidepressant-like Activity

The potential for antidepressant-like effects of compounds structurally related to this compound can be inferred from studies on other indole derivatives. A notable example involves a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives, which were evaluated for their antidepressant activity using the forced swim test (FST) in mice. The FST is a common behavioral model used to screen for potential antidepressant efficacy.

In these studies, the administration of certain indole derivatives led to a significant decrease in the duration of immobility for the test subjects, an effect that is indicative of antidepressant potential. The activity of these compounds was compared to that of established antidepressant medications, imipramine (B1671792) and fluoxetine. The results demonstrated that specific substitutions on the aryl ring of the isoxazoline (B3343090) moiety could produce effects comparable to these standard drugs. For instance, compounds with specific heterocyclic substitutions were identified as particularly potent, suggesting that the nature of the substituent group plays a crucial role in the observed antidepressant-like activity.

The following table summarizes representative data from such a study on indole-containing analogues, illustrating the dose-dependent effects on immobility time in the FST.

CompoundDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Decrease in Immobility
Control -160.5 ± 2.5-
Imipramine 1575.2 ± 1.853.1
Fluoxetine 2080.4 ± 2.149.9
Indole Analogue A 10085.1 ± 3.047.0
Indole Analogue B 10078.9 ± 2.750.8

This table presents illustrative data based on findings for structural analogues and does not represent data for this compound.

These findings suggest that the indole scaffold is a promising backbone for the development of novel antidepressant agents. The antidepressant-like effects of these analogues are thought to be mediated through interactions with the serotonergic system, a common mechanism of action for many clinically used antidepressants.

Modulation of Behavioral Responses (e.g., amphetamine-induced hyperactivity)

Direct studies on the modulation of amphetamine-induced hyperactivity by this compound are not available. However, the structural components of this molecule, namely the indole and pyrrolidine rings, are present in compounds known to interact with neurotransmitter systems that are central to the effects of psychostimulants like amphetamine. Amphetamine and its derivatives are known to induce locomotor hyperactivity primarily by increasing the synaptic levels of dopamine and serotonin.

Structural analogues of this compound, specifically 3-pyrrolidine-indole derivatives, have been identified as selective modulators of serotonin 5-HT2 receptors. acs.orgnih.gov The 5-HT2 receptor family is implicated in a wide range of behaviors and is a target for many psychoactive drugs. Modulation of these receptors can influence the behavioral effects of stimulants. For example, some amphetamine derivatives produce locomotor hyperactivity through their action as indirect serotonin agonists. nih.gov

Furthermore, certain indole derivatives have been shown to interact with the dopaminergic system. For instance, 5-chloroindole, an analogue of the dopamine metabolite 5,6-dihydroxyindole, has been found to activate the nuclear receptor Nurr1. nih.govnih.gov Nurr1 is a key transcription factor in the development and maintenance of dopamine-producing neurons. nih.gov By influencing dopamine pathways, such compounds could theoretically modulate the behavioral responses to amphetamine.

The potential for an indole-pyrrolidine compound to modulate amphetamine-induced hyperactivity would likely depend on its specific affinity and efficacy at various serotonin and dopamine receptors. The table below outlines the principal neurotransmitter systems involved in amphetamine's effects and the potential interactions of structural analogues.

Behavioral ResponsePrimary Neurotransmitter Systems InvolvedPotential Interaction of Structural Analogues
Amphetamine-Induced Hyperactivity Dopamine (DA) release and reuptake inhibitionIndole analogues may activate receptors (e.g., Nurr1) involved in dopamine neuron function. nih.govnih.gov
Serotonin (5-HT) release and reuptake inhibition3-Pyrrolidine-indole derivatives can act as selective modulators of 5-HT2 receptors. acs.orgnih.gov

This table is based on the known pharmacology of amphetamine and the observed activities of structural analogues of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, each capable of modulating the compound's interaction with biological targets. nih.gov

The 5-position of the indole ring is a critical site for influencing biological activity. In a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, modification of the 5-substituent was a key strategy to enhance selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov For instance, introducing an oxazolidinone group at this position led to compounds with up to 163-fold selectivity for the 5-HT1D subtype. nih.gov This highlights that the nature of the substituent at the 5-position can govern receptor subtype selectivity. While this data is for a positional isomer, it underscores the importance of the 5-position in defining the pharmacological profile of pyrrolidinyl-indoles.

Similarly, in a different but related scaffold of pyrimido[5,4-b]indoles, substitutions at the N-5 position with short alkyl groups were found to reduce the cytotoxicity of the parent compound, demonstrating that this position is also crucial for modulating the safety profile of the molecule. nih.gov

Table 1: Effect of 5-Position Indole Substituents on Receptor Selectivity

Parent ScaffoldSubstituent at Position 5Observed EffectReference
3-[2-(pyrrolidin-1-yl)ethyl]indoleOxazolidinoneIncreased selectivity for h5-HT1D over h5-HT1B receptors (up to 163-fold). nih.gov
Pyrimido[5,4-b]indoleShort alkyl groupsReduced cytotoxicity. nih.gov

Substitutions at other positions on the indole ring also exert significant influence on the biological activity.

N1-Position: The hydrogen atom on the indole nitrogen (N1) is crucial for the Hydrogen Atom Transfer (HAT) mechanism, a key process in the antioxidant activity of indoles. nih.gov Substitution at this position can diminish this activity by preventing the formation of the stabilizing indolyl radical. nih.gov However, N-substituted indole derivatives have shown a range of other activities, including anti-inflammatory and antimicrobial effects. nih.gov For example, N-alkoxy substitutions on indole-3-carbinol (B1674136) derivatives showed a striking increase in anti-proliferative efficacy in human breast cancer cells, with efficacy enhanced by increasing the carbon length of the N-alkoxy substituent. nih.gov

C3-Position: The C3 position is also a hotspot for modifying activity. In a study of gramine (B1672134) analogs, compounds with an unsubstituted N1 atom and a substituent at the C3 position exhibited strong cytoprotective properties, which was attributed to the stabilization of the resulting indolyl radical. nih.gov

General Observations: The indole nucleus is a versatile framework, and its derivatives have been explored for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by modifying various positions on the ring. researchgate.netchula.ac.th

Influence of Pyrrolidine (B122466) Moiety Modifications on Receptor Affinity and Selectivity

The pyrrolidine ring is not merely a passive appendage; its structure, stereochemistry, and point of attachment to the indole core are critical determinants of receptor affinity and selectivity. nih.govmdpi.com The five-membered, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with planar aromatic rings. nih.govresearchgate.net

The N-ethyl group on the pyrrolidine ring plays a significant role in the molecule's interaction with its biological targets. In a study of indole derivatives with N-ethyl morpholine (B109124) moieties designed as CB2 receptor agonists, the N-ethyl group was part of a series that exhibited high receptor affinity and selectivity. nih.gov While this study used a morpholine ring instead of a pyrrolidine ring, it demonstrates the importance of the N-alkyl substituent in achieving potent and selective receptor binding. The length and nature of the alkyl chain on the nitrogen atom can influence how the ligand fits into the binding pocket of a receptor, thereby affecting both affinity and efficacy.

The stereochemistry of the pyrrolidine ring is a paramount factor in determining biological activity, as different stereoisomers can lead to vastly different binding modes with enantioselective proteins like receptors and enzymes. nih.govresearchgate.net The five-membered pyrrolidine ring is not flat and exists in various "envelope" or "twisted" conformations. beilstein-journals.orgnih.gov

The introduction of substituents on the pyrrolidine ring can lock it into a preferred conformation. For instance, the strategic placement of fluorine atoms can induce significant conformational changes that impact the biological roles of the molecule. beilstein-journals.org The spatial orientation of substituents, dictated by the ring's stereochemistry, can lead to dramatic differences in biological profiles. nih.gov For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold favored a pseudo-axial conformation of the acetic acid group at position 2, which was identified as the key pharmacophore for agonist activity. nih.gov This illustrates how stereochemistry directly influences the presentation of pharmacophoric groups to the receptor.

Table 2: Influence of Pyrrolidine Stereochemistry on Activity

Compound SeriesStereochemical FeatureConformational/Biological OutcomeReference
Fluorinated PyrrolidinesRegio- and stereochemistry of fluorine substitutionInduces significant conformational changes, enhancing stability. beilstein-journals.org
GRP40 Agonistscis-4-CF3 substituent on the pyrrolidine ringFavors a pseudo-axial conformation of the pharmacophore at position 2, enhancing agonist activity. nih.gov

The point of attachment of the pyrrolidine ring to the indole nucleus is a fundamental determinant of the compound's pharmacological properties. The subject compound, 5-(1-Ethylpyrrolidin-2-yl)-1H-indole, features a C2-linked pyrrolidine. In contrast, research on 3-[2-(pyrrolidin-1-yl)ethyl]indoles has shown that this scaffold is a potent and selective agonist for the h5-HT1D receptor. nih.gov The initial identification of a compound in this series with a 9-fold selectivity for h5-HT1D over h5-HT1B receptors initiated a research program that led to highly selective ligands. nih.gov This demonstrates that the C3-position of the indole is a viable attachment point for the pyrrolidine moiety to achieve specific serotonergic activity. The difference in the linkage position (C2 vs. C3) alters the spatial relationship between the pyrrolidine nitrogen and the indole core, which in turn affects how the molecule interacts with the binding sites of various receptors.

Contribution of Linker and Bridging Moieties to Pharmacological Profile

The nature of this linkage is pivotal. Studies on other indole derivatives have shown that the type and length of a linker can dramatically alter biological activity. For instance, in a series of 1-ethyl-1H-indole analogs developed as autotaxin (ATX) inhibitors, the replacement of an acylhydrazone linker with a urea (B33335) moiety led to a significant improvement in activity, with some compounds exhibiting submicromolar potencies. iajps.com This highlights that even subtle changes in the linker, such as the reversal of an amide bond, can have a profound impact on the pharmacological profile. iajps.com

Furthermore, research on bis-indole compounds as HIV-1 fusion inhibitors has demonstrated that the point of attachment between the indole rings (e.g., 6-6', 5-6', 6-5', or 5-5' linkages) significantly influences their antiviral activity. nih.gov Compounds with alternative linkages to the primary 6-6' connection showed reduced efficacy, indicating that the spatial orientation of the indole units is crucial for binding to the target. nih.gov

In the case of this compound, the absence of a more extended linker suggests that the pyrrolidine and indole rings likely act as a single, integrated pharmacophore. The stereochemistry of the pyrrolidine ring, particularly at the C2 position attached to the indole, will be a key factor in defining the three-dimensional space occupied by the molecule and its potential interactions with a target protein. Research on indolinobenzodiazepine antibody-drug conjugates has shown that the stereochemistry of the linker's amino acid components can significantly affect the therapeutic index. nih.gov

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by drawing analogies from related compounds.

The key pharmacophoric features of this molecule would likely include:

A hydrogen bond donor: The indole N-H group is a classic hydrogen bond donor.

An aromatic hydrophobic region: The bicyclic indole ring system provides a large, flat hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor/basic nitrogen: The nitrogen atom of the ethylpyrrolidine ring is a basic center and a potential hydrogen bond acceptor.

A hydrophobic aliphatic region: The ethyl group on the pyrrolidine nitrogen and the saturated pyrrolidine ring itself contribute to the molecule's hydrophobicity and can fit into corresponding hydrophobic pockets of a target protein.

Studies on other indole derivatives support the importance of these features. For example, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a hydroxyamidine group was identified as a key pharmacophore, highlighting the importance of specific hydrogen bonding interactions. nih.gov Similarly, in the design of α1D-adrenoceptor antagonists based on pyrimido[5,4-b]indoles, a pharmacophore model was developed that rationalized the relationship between the structural properties and biological activity. nih.gov

The pyrrolidine ring itself is a versatile scaffold in drug discovery, known for its ability to introduce three-dimensionality into a molecule. nih.gov This non-planar feature can be advantageous for exploring pharmacophore space and achieving favorable binding conformations. nih.gov The combination of the planar indole and the non-planar pyrrolidine in this compound creates a molecule with a distinct topographical profile that can be optimized for specific biological targets.

The design principles for analogs of this compound would involve systematically modifying each of these pharmacophoric elements. For instance, substitution on the indole ring could modulate its electronic properties and provide additional interaction points. Altering the alkyl substituent on the pyrrolidine nitrogen could fine-tune the basicity and lipophilicity of that region. Furthermore, exploring different stereoisomers of the 2-substituted pyrrolidine would be essential to determine the optimal spatial arrangement for activity.

Metabolic Fate and Biotransformation of Indole Pyrrolidine Compounds in Preclinical Models

Hepatic Metabolism: Phase 1 (Oxidation) and Phase 2 (Conjugation) Reactions

No specific data is available.

Involvement of Cytochrome P450 Isozymes and Other Metabolic Enzymes

No specific data is available.

Identification and Characterization of Metabolites in Animal Systems

No specific data is available.

Excretion Pathways and Elimination Kinetics

No specific data is available.

Future Directions and Research Opportunities for 5 1 Ethylpyrrolidin 2 Yl 1h Indole Research

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

Once an initial biological activity for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole is identified, the rational design of analogues would be a critical next step to optimize its pharmacological profile. This process would involve systematic structural modifications to enhance potency at the desired biological target while improving selectivity over other related targets to minimize potential off-target effects.

Key strategies would include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the molecule affect its biological activity. This would involve synthesizing a library of related compounds with variations at key positions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties.

Computational Modeling: Utilizing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how different structural changes will impact the compound's interaction with its biological target.

Exploration of Additional Biological Targets and Therapeutic Applications

The initial biological screening of this compound may reveal a primary target, but it is plausible that the compound and its analogues could interact with other biological molecules. A comprehensive investigation into these potential interactions could unveil new therapeutic applications.

This exploration would involve:

Target Fishing and Profiling: Employing techniques like affinity chromatography-mass spectrometry and computational target prediction to identify potential binding partners of the compound within the proteome.

Phenotypic Screening: Testing the compound in a variety of cell-based assays that represent different disease states to identify unexpected therapeutic effects.

In Vivo Disease Models: Evaluating the efficacy of the compound in animal models of various diseases to confirm any new therapeutic hypotheses generated from in vitro studies.

Advancements in Synthetic Methodologies for Sustainable Production

For any promising therapeutic candidate, the development of a robust, scalable, and sustainable synthetic route is crucial for its eventual clinical and commercial viability. Future research in this area would focus on improving the efficiency and environmental footprint of the synthesis of this compound.

Potential areas for advancement include:

Green Chemistry Approaches: Implementing principles of green chemistry to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Catalytic Methods: Developing novel catalytic systems, such as those based on transition metals or enzymes, to facilitate key bond-forming reactions with high atom economy.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry, which can offer improved safety, scalability, and process control.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of various "omics" technologies would be invaluable. These approaches provide a global view of the molecular changes induced by the compound in biological systems.

Key omics studies would include:

Transcriptomics (e.g., RNA-Seq): To analyze changes in gene expression patterns in response to compound treatment.

Proteomics: To investigate alterations in protein expression and post-translational modifications.

Metabolomics: To study the impact of the compound on the cellular metabolic profile.

Development of Advanced Analytical Techniques for Bioanalysis and Preclinical Studies

Reliable and sensitive analytical methods are essential for the preclinical development of any new chemical entity. These methods are required to quantify the compound and its metabolites in various biological matrices, which is fundamental for pharmacokinetic and toxicokinetic studies.

Future research in this domain would focus on:

Q & A

Q. What are the recommended synthetic routes for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole, and what critical parameters affect yield and purity?

  • Methodological Answer : The synthesis of indole derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents like the ethylpyrrolidinyl group. For example, boronic acid esters (e.g., MIDA esters) can react with halogenated indoles under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80–100°C) to form the desired product . Stepwise alkylation of pyrrolidine derivatives onto the indole core is another approach, requiring precise control of reaction time, temperature, and stoichiometry to avoid over-alkylation. Purification via flash chromatography or recrystallization is critical for isolating high-purity compounds. Yields are highly dependent on catalyst efficiency and solvent choice (e.g., DMF vs. THF) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. The ethylpyrrolidinyl group’s protons (e.g., δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for N-CH₂) and indole NH (δ ~10 ppm) are diagnostic . X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For example, derivatives like 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole have been structurally resolved using this tool, revealing bond angles and torsional strain in the pyrrolidine ring . Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Advanced Research Questions

Q. How does the ethylpyrrolidinyl moiety influence the compound’s interaction with biological targets such as 5-HT receptors or CYP enzymes?

  • Methodological Answer : The ethylpyrrolidinyl group enhances lipophilicity and hydrogen-bonding potential, which are critical for receptor binding. For instance, eletriptan (a 5-HT₁B/₁D agonist) shares a pyrrolidinylmethyl-indole scaffold, where the pyrrolidine nitrogen forms a salt bridge with Asp129 in the receptor’s binding pocket . Similarly, in CYP19 (aromatase) inhibition, substituents like 4-chlorophenyl on indole derivatives improve IC₅₀ values by optimizing hydrophobic interactions. Docking studies and site-directed mutagenesis can validate these interactions .

Q. What strategies can resolve contradictions in bioactivity data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or compound purity. For example, racemic mixtures of 5-[(4-chlorophenyl)(imidazolyl)methyl]-1H-indole showed IC₅₀ = 15.3 nM, but chiral separation revealed the (+) enantiomer (8b2) was twice as potent. Standardizing enantiomeric purity via chiral HPLC and validating assays with internal controls (e.g., known inhibitors) are recommended .

Q. How can computational modeling be integrated with experimental data to predict pharmacokinetic properties?

  • Methodological Answer : Molecular Dynamics (MD) : Simulates ligand-receptor binding stability; for example, simulating the ethylpyrrolidinyl group’s conformational flexibility in aqueous vs. membrane environments. Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic properties (e.g., Hammett constants) with logP or metabolic stability. PET Radioligand Tracking : As demonstrated with ¹¹C-labeled indole derivatives, in vivo PET imaging can validate predicted brain permeability and clearance rates .

Q. What analytical techniques are recommended for detecting degradation products or metabolites of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or MS detectors, HPLC can separate and identify oxidative metabolites (e.g., N-oxide derivatives). Cyclic Voltammetry : Predicts electrochemical stability under physiological conditions, particularly for indole’s redox-sensitive NH group. Stability-Indicating Assays : Accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) coupled with LC-MS/MS quantify degradation pathways .

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